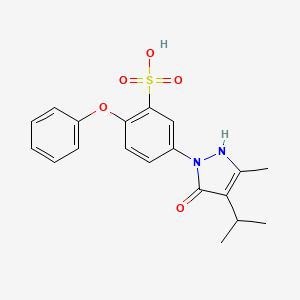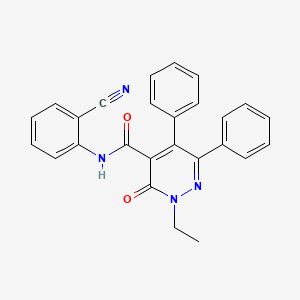
N-(3-chlorophenyl)-N'-(4-propoxyphenyl)urea
説明
Synthesis Analysis
The synthesis of N-(3-chlorophenyl)-N'-(4-propoxyphenyl)urea and related compounds involves multi-step chemical reactions starting from specific chlorophenyl and propoxyphenyl precursors. Techniques such as elemental analysis, 1H NMR, and IR spectra are utilized to analyze the structure of the synthesized compounds, ensuring the desired product is obtained with high purity and yield. These processes highlight the complexity and precision required in chemical synthesis to achieve targeted organic compounds (Xue Si-jia, 2009).
Molecular Structure Analysis
Molecular structure analysis, including conformational behavior and structural stability, is crucial for understanding the physical and chemical properties of N-(3-chlorophenyl)-N'-(4-propoxyphenyl)urea. Density Functional Theory (DFT) calculations, vibrational wavenumbers, and molecular electrostatic potential (MEP) analyses offer insights into the molecule's stability, charge distribution, and potential for interactions with other molecules. Such detailed analyses are pivotal for predicting how this compound behaves in various chemical contexts (Y. Mary et al., 2014).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of N-(3-chlorophenyl)-N'-(4-propoxyphenyl)urea involves studying its reactivity under different conditions. For instance, the compound's photodegradation in various media highlights its stability and potential environmental impact. Such studies are essential for assessing the safety and suitability of chemicals for specific applications (L. Guoguang et al., 2001).
Physical Properties Analysis
The physical properties of N-(3-chlorophenyl)-N'-(4-propoxyphenyl)urea, such as melting point, solubility, and crystal structure, are determined through various analytical techniques, including X-ray diffraction and spectroscopy. These properties are crucial for determining the compound's applicability in different fields, such as materials science and engineering (Shengjiao Yan et al., 2007).
Chemical Properties Analysis
The chemical properties analysis focuses on the reactivity of N-(3-chlorophenyl)-N'-(4-propoxyphenyl)urea with various reagents, its potential for forming derivatives, and its behavior in chemical reactions. Studies on related compounds provide insights into the versatility and potential applications of this compound in chemical synthesis and other areas (A. Scozzafava et al., 2001).
科学的研究の応用
Ureas in Drug Design
Ureas have unique hydrogen binding capabilities, making them vital for drug-target interactions. They are incorporated in small molecules exhibiting a broad range of bioactivities, highlighting their importance in medicinal chemistry. The review by Jagtap et al. (2017) provides insights into the significance of urea in drug design, emphasizing urea derivatives as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes (HDAC, PRMT, DOT1L, etc.) (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Urea has been identified as a potential hydrogen carrier for fuel cells, offering a solution for sustainable hydrogen supply. Rollinson et al. (2011) discuss urea's attributes as a hydrogen carrier, emphasizing its non-toxicity, stability, and ease of transport and storage. This makes urea a promising candidate for future sustainable energy supply systems (Rollinson et al., 2011).
Urea Biosensors
The development of urea biosensors for detecting and quantifying urea concentration is an important area of research. Botewad et al. (2021) cover advances in biosensors for urea, highlighting the use of enzyme urease (Urs) as a bioreceptor element in various biosensor designs. This technology is critical for addressing health issues such as kidney and urinary tract infections, as well as applications in agriculture and food preservation (Botewad et al., 2021).
Urea in Microbial Metabolism
Solomon et al. (2010) review the role of urea in microbial metabolism in aquatic systems, discussing its importance as a nitrogen source for primary producers. The paper elaborates on urea's production, transport, and decomposition processes, contributing to our understanding of its ecological and biogeochemical significance (Solomon et al., 2010).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-propoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-10-21-15-8-6-13(7-9-15)18-16(20)19-14-5-3-4-12(17)11-14/h3-9,11H,2,10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRRLWFSNFHBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4616018.png)

![6-[4-(diethylamino)benzylidene]-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4616027.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-4H-1,2,4-triazol-4-ylbutanamide](/img/structure/B4616031.png)
![N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616034.png)
![N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide](/img/structure/B4616040.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4616044.png)
![4-[methyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4616051.png)
![1-(2-fluorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4616062.png)


![methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4616083.png)
![N-1,3-benzothiazol-2-yl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4616112.png)
![2-(methyl{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B4616118.png)